
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol typically involves multiple steps. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst . This reaction introduces an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2,3,4-trimethoxynaphthalene: Similar in structure but lacks the acetic acid moiety.
2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Acetic acid;2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Uniqueness
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and a substituted naphthalene ring allows for diverse applications and interactions in various chemical and biological systems.
Propiedades
Número CAS |
110033-09-5 |
|---|---|
Fórmula molecular |
C15H17ClO6 |
Peso molecular |
328.74 g/mol |
Nombre IUPAC |
acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H13ClO4.C2H4O2/c1-16-11-9-6-7(14)4-5-8(9)10(15)12(17-2)13(11)18-3;1-2(3)4/h4-6,15H,1-3H3;1H3,(H,3,4) |
Clave InChI |
HPFRPYFFDRINSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=C(C(=C(C2=C1C=C(C=C2)Cl)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


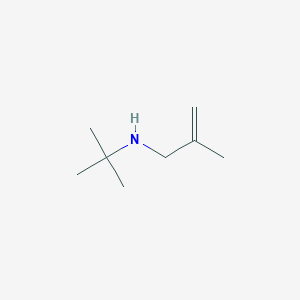
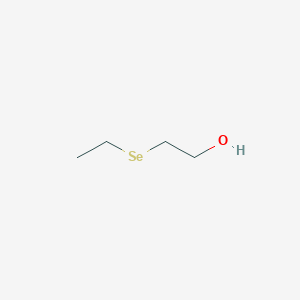
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
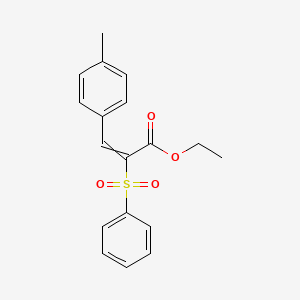
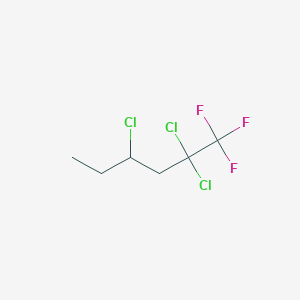
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
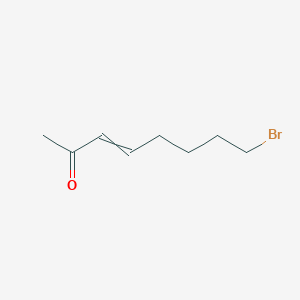

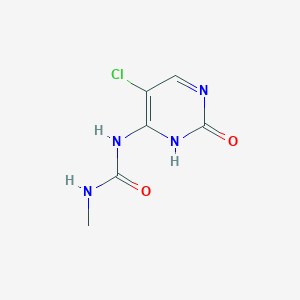

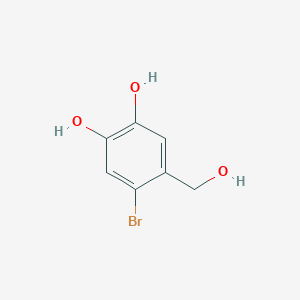
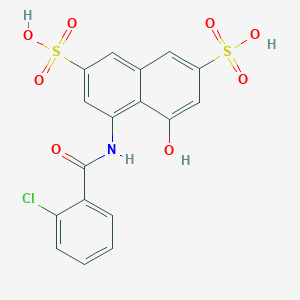
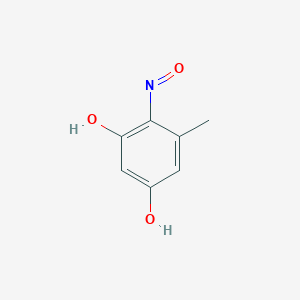
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
